

11-Cyanoundecanoic acid chemical properties

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Compound of Interest

Compound Name: 11-Cyanoundecanoic acid

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An In-Depth Technical Guide to **11-Cyanoundecanoic Acid**: Properties, Synthesis, and Applications

Introduction

11-Cyanoundecanoic acid (CAS No: 5810-18-4) is a bifunctional long-chain aliphatic molecule featuring a terminal carboxylic acid and a terminal nitrile group.^{[1][2]} This unique structure, with a C11 alkyl backbone, renders it a valuable building block in organic synthesis, material science, and pharmaceutical development. Its molecular formula is $C_{12}H_{21}NO_2$.^{[2][3]} The presence of two distinct, reactive functional groups allows for orthogonal chemical modifications, making it an ideal linker molecule for conjugating different chemical entities or for synthesizing complex polymeric structures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The physical state of **11-cyanoundecanoic acid** is a white solid.^[1] Its properties are dictated by the long hydrocarbon chain, which imparts significant nonpolar character, and the two polar termini (carboxyl and nitrile groups), which allow for specific chemical interactions.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ NO ₂	[1][2][3]
Molecular Weight	211.30 g/mol	[1][2][4]
Melting Point	56 - 58 °C	[1][4]
Boiling Point	381.7 °C at 760 mmHg	[1][4]
Density	0.984 g/cm ³	[1][4]
Flash Point	184.7 °C	[1][4]
Refractive Index	1.463	[1][4]
LogP	3.495	[1][4]
PSA (Polar Surface Area)	61.09 Å ²	[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification and characterization of **11-cyanoundecanoic acid**. The key expected features in common analytical techniques are outlined below. Spectral data for this compound are available in public databases such as SpectraBase.[2]

- Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the two key functional groups. A sharp, medium-intensity absorption band is expected around 2245 cm⁻¹, characteristic of the C≡N (nitrile) stretch. The carboxylic acid group will exhibit a strong, broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum will be dominated by a large multiplet signal corresponding to the -(CH₂)₈- methylene protons of the alkyl chain, typically in the 1.2-1.7 ppm range. Distinct triplets are expected for the methylene groups adjacent to the functional groups: the -CH₂-COOH protons around 2.35 ppm and the -CH₂-CN protons around 2.3-2.4 ppm.

The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet far downfield, typically above 10 ppm.

- ^{13}C NMR: The carbon spectrum will show a characteristic signal for the nitrile carbon ($\text{C}\equiv\text{N}$) around 119-121 ppm and the carbonyl carbon (-COOH) around 179-181 ppm. The methylene carbons of the alkyl chain will produce a series of signals in the 24-34 ppm region.
- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak $[\text{M}]^+$ would be observed at an m/z corresponding to its molecular weight (211.30). Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage along the alkyl chain.

Synthesis and Chemical Reactivity

Synthesis Pathway

A common and efficient method for synthesizing **11-cyanoundecanoic acid** is through the nucleophilic substitution of a halide with a cyanide salt. The typical precursor is 11-bromoundecanoic acid.[3] The reaction involves the displacement of the bromide ion by the cyanide ion, which is a potent nucleophile.

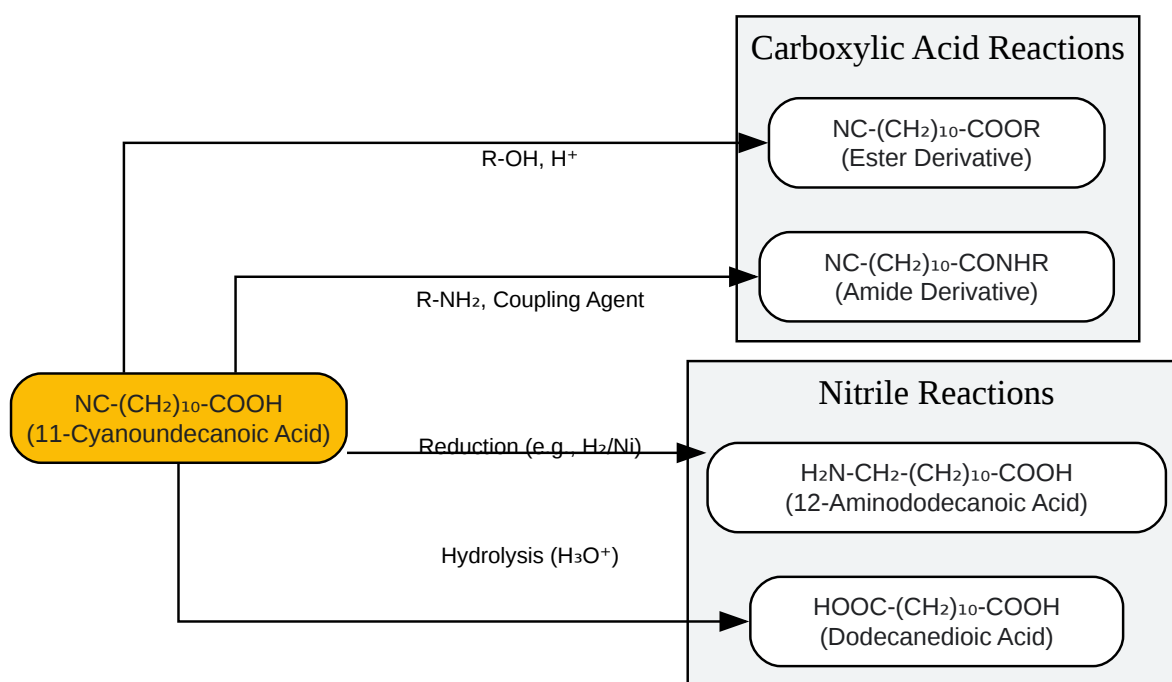
Caption: Synthesis of **11-cyanoundecanoic acid** from 11-bromoundecanoic acid.

Core Reactivity

The utility of **11-cyanoundecanoic acid** stems from the differential reactivity of its terminal functional groups. This allows for selective transformations, making it a versatile linker.

- Reactions of the Carboxylic Acid Group: This group can undergo standard transformations such as:
 - Esterification: Reaction with an alcohol under acidic conditions to form an ester.
 - Amide Formation: Coupling with an amine using activating agents (e.g., DCC, EDC) to form an amide bond.

- Reduction: Reduction to a primary alcohol (12-hydroxydodecanenitrile) using strong reducing agents like LiAlH_4 .
- Reactions of the Nitrile Group: The nitrile group can be transformed into other important functional groups:
 - Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding the dicarboxylic acid, dodecanedioic acid.
 - Reduction: Catalytic hydrogenation (e.g., $\text{H}_2/\text{Raney Ni}$) or reduction with LiAlH_4 converts the nitrile to a primary amine, forming 12-aminododecanoic acid.



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Caption: Key chemical transformations of **11-cyanoundecanoic acid**.

Applications in Research and Drug Development

11-Cyanoundecanoic acid is primarily used as a specialty chemical in the synthesis of more complex molecules.^[1] Its bifunctional nature is particularly advantageous in fields requiring

molecular linkers or spacers.

- **Pharmaceutical Synthesis:** The molecule can serve as a linker in various drug modalities. For instance, the carboxylic acid can be attached to a drug molecule, while the nitrile can be converted to an amine for subsequent conjugation to a targeting moiety, such as an antibody. The long alkyl chain provides spacing and can influence the physicochemical properties, such as lipophilicity, of the final conjugate.[5][6] The carboxylic acid group itself is a key pharmacophore in hundreds of drugs, though its properties sometimes necessitate replacement with bioisosteres to improve metabolic stability or membrane permeability.[5][7][8]
- **Material Science:** Analogous to well-studied molecules like 11-mercaptoundecanoic acid, **11-cyanoundecanoic acid** can be used to form self-assembled monolayers (SAMs) on various substrates.[9] The carboxylic acid can anchor to metal oxide surfaces, while the terminal nitrile group can be used to tailor the surface chemistry or for further covalent immobilization of biomolecules or catalysts.
- **Polymer Chemistry:** The ability to convert the end groups into amines or other carboxylic acids makes it a potential monomer for the synthesis of specialty polyamides or polyesters with a defined number of carbons between functional units.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **11-cyanoundecanoic acid** is associated with several hazards.[2]

- **Hazard Statements:**
 - H302: Harmful if swallowed.[2]
 - H312: Harmful in contact with skin.[2]
 - H315: Causes skin irritation.[2]
 - H332: Harmful if inhaled.[2]
 - H335: May cause respiratory irritation.[2]

- Precautionary Measures:
 - Handling: Use only in a well-ventilated area, such as a chemical fume hood.[\[10\]](#) Avoid breathing dust.[\[10\]](#) Avoid contact with skin, eyes, and clothing.[\[11\]](#) Wash hands thoroughly after handling.[\[10\]](#)
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[\[10\]](#)[\[11\]](#) If dust is generated, a NIOSH-approved respirator is recommended.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[10\]](#)[\[11\]](#) Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

Protocol 1: Synthesis from 11-Bromoundecanoic Acid

This protocol is based on a general procedure for cyanide displacement on an alkyl halide.[\[3\]](#)

Objective: To synthesize **11-cyanoundecanoic acid** via nucleophilic substitution.

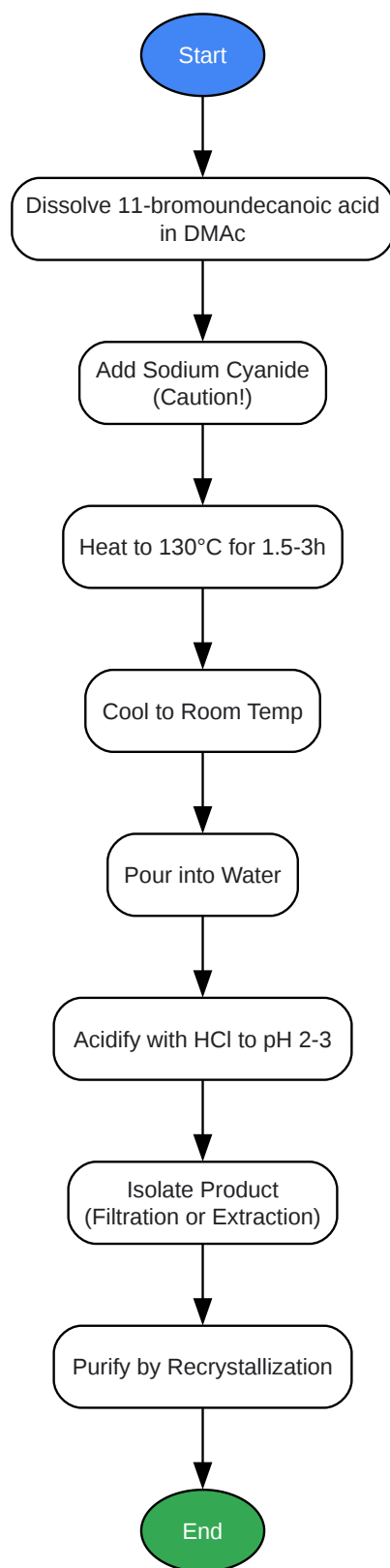
Materials:

- 11-Bromoundecanoic acid
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)
- Hydrochloric acid (HCl), dilute solution
- Deionized water
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecanoic acid (1.0 eq) in DMAc.

- Add sodium cyanide (approx. 1.1-1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
- Heat the reaction mixture to approximately 130°C and maintain for 1.5-3 hours, monitoring the reaction by TLC.[\[3\]](#)
- After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
- Acidify the aqueous solution to a pH of 2-3 with dilute HCl to protonate the carboxylic acid.[\[3\]](#)
- The product will likely precipitate as a solid. If not, extract the aqueous phase three times with ethyl acetate.
- Collect the solid precipitate by vacuum filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture).



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Caption: Workflow for the synthesis of **11-cyanoundecanoic acid**.

Protocol 2: Fischer Esterification to Methyl 11-Cyanoundecanoate

This is a standard protocol for the esterification of a carboxylic acid.

Objective: To derivatize the carboxylic acid group as a methyl ester.

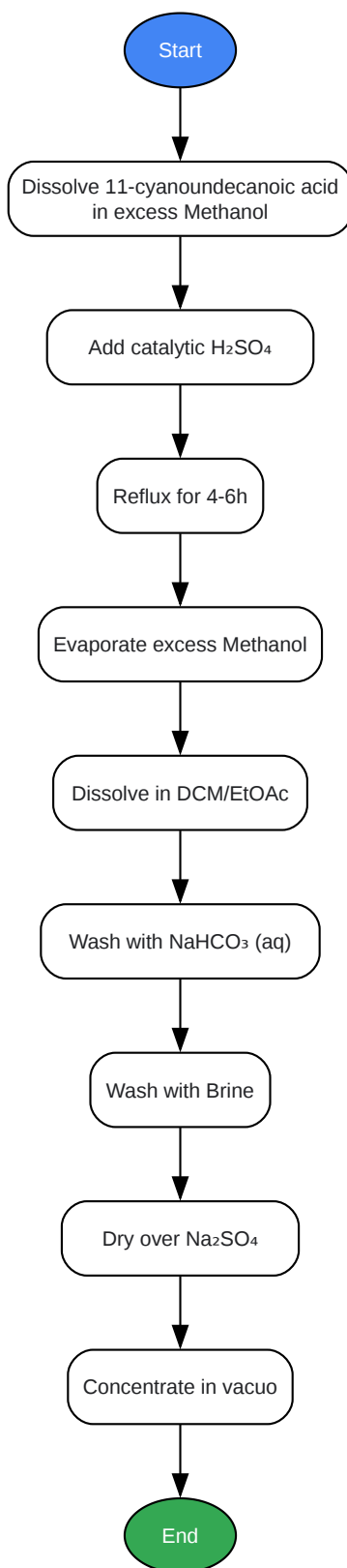
Materials:

- **11-Cyanoundecanoic acid**
- Methanol (large excess, acts as solvent and reagent)
- Sulfuric acid (H_2SO_4), concentrated (catalyst)
- Saturated sodium bicarbonate solution
- Dichloromethane or Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Suspend or dissolve **11-cyanoundecanoic acid** (1.0 eq) in methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
- Heat the reaction to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
- Cool the reaction to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in dichloromethane or ethyl acetate.

- Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check that the aqueous layer is basic.
- Wash the organic layer with water, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 11-cyanoundecanoate.
- Further purification can be achieved by column chromatography if necessary.



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Caption: Workflow for the Fischer esterification of **11-cyanoundecanoic acid**.

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